Cas no 2137862-04-3 (3-(propan-2-yl)pyrido3,4-e1,2,4triazine)

3-(propan-2-yl)pyrido3,4-e1,2,4triazine structure
2137862-04-3 structure
商品名:3-(propan-2-yl)pyrido3,4-e1,2,4triazine
CAS番号:2137862-04-3
MF:C9H10N4
メガワット:174.20250082016
MDL:MFCD31590137
CID:5609122
PubChem ID:165859289

3-(propan-2-yl)pyrido3,4-e1,2,4triazine 化学的及び物理的性質

名前と識別子

    • 2137862-04-3
    • 3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
    • EN300-841389
    • 3-(propan-2-yl)pyrido3,4-e1,2,4triazine
    • MDL: MFCD31590137
    • インチ: 1S/C9H10N4/c1-6(2)9-11-8-5-10-4-3-7(8)12-13-9/h3-6H,1-2H3
    • InChIKey: KONVLCLRUFLZOJ-UHFFFAOYSA-N
    • ほほえんだ: N1C2C=NC=CC=2N=NC=1C(C)C

計算された属性

  • せいみつぶんしりょう: 174.090546336g/mol
  • どういたいしつりょう: 174.090546336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 51.6Ų

3-(propan-2-yl)pyrido3,4-e1,2,4triazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-841389-10.0g
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
2137862-04-3 95.0%
10.0g
$5837.0 2025-02-21
Enamine
EN300-841389-0.1g
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
2137862-04-3 95.0%
0.1g
$1195.0 2025-02-21
Enamine
EN300-841389-2.5g
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
2137862-04-3 95.0%
2.5g
$2660.0 2025-02-21
Enamine
EN300-841389-5.0g
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
2137862-04-3 95.0%
5.0g
$3935.0 2025-02-21
Enamine
EN300-841389-0.05g
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
2137862-04-3 95.0%
0.05g
$1140.0 2025-02-21
Enamine
EN300-841389-0.5g
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
2137862-04-3 95.0%
0.5g
$1302.0 2025-02-21
Enamine
EN300-841389-1.0g
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
2137862-04-3 95.0%
1.0g
$1357.0 2025-02-21
Enamine
EN300-841389-10g
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
2137862-04-3
10g
$5837.0 2023-09-02
Enamine
EN300-841389-1g
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
2137862-04-3
1g
$1357.0 2023-09-02
Enamine
EN300-841389-0.25g
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
2137862-04-3 95.0%
0.25g
$1249.0 2025-02-21

3-(propan-2-yl)pyrido3,4-e1,2,4triazine 関連文献

3-(propan-2-yl)pyrido3,4-e1,2,4triazineに関する追加情報

Introduction to 3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine (CAS No. 2137862-04-3)

The compound 3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine (CAS No. 2137862-04-3) represents a fascinating heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. This bicyclic structure combines a pyridine ring with a triazine moiety, creating a versatile platform for the development of novel bioactive molecules. The presence of the propan-2-yl substituent further enhances its chemical diversity, making it a valuable candidate for exploring pharmacological interactions.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their inherent biological activity and structural complexity. The pyrido[3,4-e][1,2,4]triazine core is particularly noteworthy for its potential in modulating various biological pathways. For instance, studies have demonstrated its utility in targeting enzymes and receptors involved in inflammation and cancer metabolism. The propan-2-yl group not only influences the electronic properties of the molecule but also contributes to its solubility and metabolic stability, which are critical factors in drug design.

In the context of contemporary research, this compound has been explored for its potential as an antimicrobial agent. The triazine ring is known to exhibit broad-spectrum activity against bacterial and fungal pathogens by interfering with essential metabolic processes. Additionally, the pyridine moiety can serve as a pharmacophore for binding to specific targets, enhancing the compound's therapeutic efficacy. Preliminary studies have shown promising results in vitro, indicating that derivatives of 3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine may possess significant antimicrobial properties.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired heterocyclic framework efficiently. These techniques not only improve the scalability of production but also allow for the introduction of various functional groups at strategic positions within the molecule.

One of the key challenges in medicinal chemistry is optimizing bioavailability while maintaining biological activity. The propan-2-yl substituent plays a crucial role in this regard by modulating lipophilicity and metabolic stability. Computational modeling and molecular dynamics simulations have been utilized to predict how different substituents affect the compound's pharmacokinetic profile. These studies provide valuable insights into optimizing drug-like properties and improving overall therapeutic potential.

Moreover, the structural versatility of 3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine allows for further derivatization to explore new chemical spaces. By introducing diverse functional groups or altering the substitution pattern on the pyridine ring or triazine core, researchers can generate libraries of compounds with tailored biological activities. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying lead compounds for further development.

The compound's potential extends beyond antimicrobial applications. Emerging evidence suggests that it may also exhibit anti-inflammatory and anticancer properties. In particular, the triazine ring has been implicated in inhibiting kinases and other enzymes involved in tumor progression. Preclinical studies are underway to evaluate its efficacy in animal models of cancer and inflammation. These investigations are expected to provide a clearer picture of its therapeutic potential and guide future clinical development efforts.

Regulatory considerations are also an important aspect of bringing such compounds into clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Additionally, rigorous toxicological assessments are necessary to evaluate potential side effects before human trials can commence. Collaborative efforts between academic researchers and pharmaceutical companies are essential to streamline these processes and accelerate drug development timelines.

The future prospects for 3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine are promising given its unique structural features and biological potential. Continued research will focus on optimizing synthetic routes for scalability and exploring novel derivatives with enhanced pharmacological profiles. Advances in computational chemistry will further aid in rational drug design by predicting molecular interactions at an atomic level accuracy.

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